5,6-二氢苯并呋喃-7(4H)-酮

描述

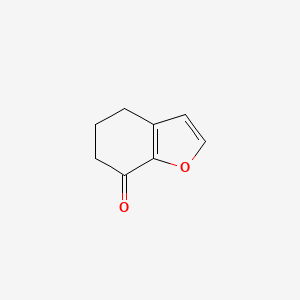

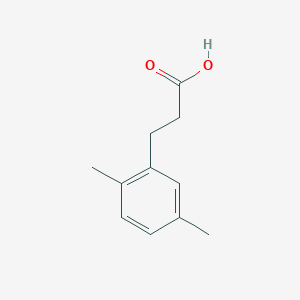

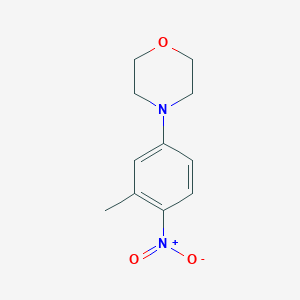

5,6-Dihydrobenzofuran-7(4H)-one is a chemical compound that belongs to the class of organic compounds known as dihydrobenzofurans. These compounds contain a benzofuran moiety that is partially saturated by the addition of two hydrogen atoms at specific positions within the ring structure. The compound is of interest due to its potential as a key intermediate in the synthesis of various pharmacologically active molecules and natural products.

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives has been explored through various methods. For instance, an efficient synthesis of a related compound, 5,7-dihydroxy-4-methylisobenzofuran-1(3H)-one, was achieved by preparing a benzocyclobutenol intermediate followed by a regioselective β-scission of an alkoxyl radical with lead tetraacetate as a key step . Another method for synthesizing 6,7-dihydrobenzofuran-4(5H)-ones involves a Lewis acid-catalyzed domino reaction starting from 2,5-dimethylfuran and 1,3-cyclohexanediones, which is further combined with an enzyme-catalyzed reaction . Additionally, a Rh(III)-catalyzed cascade nucleophilic addition/annulation of 2-diazo-1,3-diketones with 1,3-dicarbonyl compounds has been reported to afford 6,7-dihydrobenzofuran-4(5H)-ones in high yields .

Molecular Structure Analysis

The molecular structure of dihydrobenzofuran derivatives can be complex due to the presence of various substituents and functional groups. For example, the crystal and molecular structure of a precursor to a natural product, 5,7-dihydroxy-4,6-dimethyl-1(3H)-isobenzofuranone, was determined by X-ray crystal analysis, revealing strong intramolecular hydrogen bonds that render the carbonyl and hydroxyl groups coplanar .

Chemical Reactions Analysis

Dihydrobenzofuran derivatives can undergo a variety of chemical reactions. Alkylation and oxidation reactions have been studied on 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related compound, showing selective oxidation of the sulfide moiety and the influence of transannular participation of an amino group . Furthermore, addition reactions of acetylenic esters to dihydrobenzofuran ketoximes have been explored, leading to the formation of novel tricyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzofuran derivatives are influenced by their molecular structure. While specific data on 5,6-dihydrobenzofuran-7(4H)-one is not provided, related compounds have been synthesized and studied in various solvents. For instance, a water-based synthesis protocol for 6,7-dihydrobenzofuran-4(5H)-ones has been developed, highlighting the use of eco-friendly solvents and avoiding toxic reagents . This suggests that dihydrobenzofuran derivatives can be synthesized under environmentally benign conditions, which is an important consideration for sustainable chemistry practices.

科学研究应用

合成多官能苯并呋喃衍生物

5,6-二氢苯并呋喃-7(4H)-酮及其衍生物被用于高效合成多官能苯并呋喃化合物。例如,Ma等人(2014)展示了一种微波辐射的三组分策略,用于合成多官能的6,7-二氢苯并呋喃-4(5H)-酮,这些化合物可以转化为喹啉-4-羧酰胺。这种方法环保,由于产物直接从反应溶液中沉淀,避免了繁琐的收尾工作(Ma et al., 2014)。

新三环系统的形成

某些二氢苯并呋喃衍生物,如6,7-二氢苯并[b]呋喃-4(5H)-酮的热重排会导致新的三环系统的形成。Pinna等人(2003)讨论了还原呋[G]-和吡咯[G]-吲哚的形成,展示了这些化合物在合成复杂分子结构中的多功能性(Pinna et al., 2003)。

异苯并呋喃-1(3H)-酮和异色满-1-酮的合成

o-烯基苯甲酸/酰胺与PhICl2和二苯基二硫/二硒化物在无金属催化的分子内氧硫碲化方法中的反应性导致异苯并呋喃-1(3H)-酮和3,4-二氢异色满-1-酮衍生物的形成。Du等人(2022)强调了这种方法通过一个区域选择性过程产生这些衍生物的能力(Du et al., 2022)。

有机氢化物供体的应用

5,6-二氢苯并呋喃-7(4H)-酮衍生物在有机氢化物供体的研究中具有相关性。Zhu等人(2008)研究了各种五元杂环化合物的焓变,包括二氢苯并呋喃衍生物,以了解它们在化学反应中作为有机氢化物供体的作用(Zhu et al., 2008)。

级联亲核加成/环化反应

该化合物用于级联亲核加成/分子内环化反应。Wu等人(2021)展示了Rh(III)催化的2-重氮基-1,3-二酮与1,3-二羰基化合物的级联反应,高效形成6,7-二氢苯并呋喃-4(5H)-酮,展示了该化合物在合成有机化学中的潜力(Wu et al., 2021)。

新型抗胆碱酯酶的开发

抗胆碱酯酶药物的研究也涉及二氢苯并呋喃衍生物。Luo等人(2005)基于呋苯并呋喃的分子骨架合成了新型抗胆碱酯酶,表明它们在开发治疗神经疾病的潜力(Luo et al., 2005)。

属性

IUPAC Name |

5,6-dihydro-4H-1-benzofuran-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGZDTKCEQEQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462177 | |

| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108153-93-1 | |

| Record name | 7(4H)-Benzofuranone, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

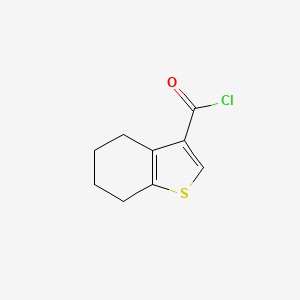

Q1: What is the synthetic route for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones as described in the research?

A1: The research outlines a novel synthetic protocol for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones. This protocol involves a four-step process:

- Michael Addition: 1,2-Cyclohexanedione undergoes Michael addition with various β-nitrostyrenes. This reaction forms the initial adduct. [, ]

- Intramolecular Cyclization: The Michael adduct undergoes intramolecular cyclization. This step forms the dihydrofuran ring system. []

- Nitrite Elimination: The cyclized intermediate then undergoes elimination of the nitrite ion (NO2-), leading to aromatization. []

- Air Oxidation: Finally, the molecule undergoes air oxidation, resulting in the formation of the desired 3-aryl-5,6-dihydrobenzofuran-7(4H)-one product. []

Q2: Why is this synthetic route considered advantageous?

A2: The described protocol presents several advantages over previous synthetic methods:

- Simplicity: The reaction proceeds under relatively mild conditions and utilizes readily available starting materials. []

- Efficiency: The one-pot procedure eliminates the need for isolation of intermediates, simplifying the synthesis. []

- Versatility: The method demonstrates broad substrate scope, allowing for the synthesis of diverse 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones by varying the substituents on the β-nitrostyrene starting material. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)